2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide
Overview
Description
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst . The ethylsulfonyl group can be introduced via sulfonylation reactions, while the hydrazinecarbothioamide moiety is typically formed through the reaction of hydrazine with carbonyl-containing compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation and sulfonylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions would be essential to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted piperidine derivatives .
Scientific Research Applications
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the hydrazinecarbothioamide moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide
- 2-[({[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}amino)methyl]pyridinium
Uniqueness
What sets 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and materials science .
Properties
IUPAC Name |
1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-3-propylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O3S2/c1-3-7-13-12(20)15-14-11(17)10-6-5-8-16(9-10)21(18,19)4-2/h10H,3-9H2,1-2H3,(H,14,17)(H2,13,15,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNZMTOXPYEPPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NNC(=O)C1CCCN(C1)S(=O)(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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